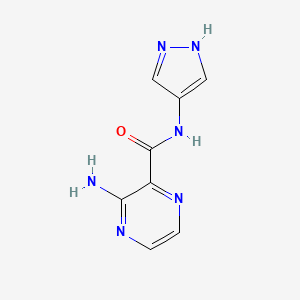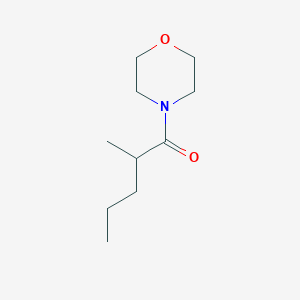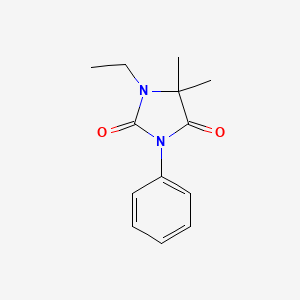
3-(4-Phenylmethoxypiperidine-1-carbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenylmethoxypiperidine-1-carbonyl)benzamide, also known as PMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PMB is a derivative of piperidine and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(4-Phenylmethoxypiperidine-1-carbonyl)benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has been found to act as a potent inhibitor of the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This, in turn, leads to an enhancement of their signaling, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of novel painkillers. Additionally, this compound has been found to have a positive effect on cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-(4-Phenylmethoxypiperidine-1-carbonyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has a relatively short half-life, making it difficult to study its long-term effects. Additionally, this compound has a narrow therapeutic window, meaning that its dosage needs to be carefully controlled to avoid toxicity.
Future Directions
There are several future directions for research on 3-(4-Phenylmethoxypiperidine-1-carbonyl)benzamide. One potential direction is the development of novel painkillers based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cognitive disorders. Finally, the development of more potent and selective this compound derivatives could lead to the development of more effective drugs with fewer side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a potential candidate for the development of novel drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 3-(4-Phenylmethoxypiperidine-1-carbonyl)benzamide involves the reaction of piperidine with 4-phenylmethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
3-(4-Phenylmethoxypiperidine-1-carbonyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. This compound has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of novel painkillers. Additionally, this compound has been found to have a positive effect on cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
3-(4-phenylmethoxypiperidine-1-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c21-19(23)16-7-4-8-17(13-16)20(24)22-11-9-18(10-12-22)25-14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVGEKGHVCFTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)




![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)


![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)
![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)
![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)
![6-{[(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazin-1-yl)quinoline-4-carboxylic acid](/img/structure/B7561333.png)
![N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7561340.png)